Lubimin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35951-50-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |
InChI Key |
CEVNHRPKRNTGKO-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |
Canonical SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lubimin |
Origin of Product |
United States |
Biosynthesis of Lubimin
Precursor Pathways and Initial Cyclization Stages
The biosynthesis of lubimin, like other sesquiterpenes, is rooted in the universal isoprenoid pathway, leading to the formation of a key acyclic precursor that undergoes cyclization to establish the core spirovetivane skeleton.
Isoprenoids, a vast and diverse class of natural products, are synthesized from two five-carbon isomeric units: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these essential precursors are generated through two distinct metabolic routes: the cytosolic MVA pathway and the plastidial MEP pathway.
Sesquiterpenes, characterized by their fifteen-carbon skeletons (C15), are specifically derived from the head-to-tail condensation of three isoprene (B109036) units. This process is initiated by the enzymatic coupling of IPP and DMAPP to form geranyl diphosphate (GPP, C10), followed by the addition of another IPP unit to yield the linear precursor farnesyl diphosphate (FPP, C15). FPP serves as the universal precursor for all sesquiterpenes, including those with the spirovetivane skeleton found in this compound. lipidmaps.org
Here is a summary of the key isoprenoid intermediates involved:
| Compound | Formula | PubChem CID | Role in Biosynthesis |
| Isopentenyl Diphosphate | C5H12O7P2 | 644574 | Five-carbon building block |
| Dimethylallyl Diphosphate | C5H12O7P2 | 528109 | Five-carbon building block |
| Farnesyl Diphosphate | C15H28O7P2 | 445713 | Direct precursor to all sesquiterpenes |
The pivotal step in the biosynthesis of this compound's structural core is the enzymatic cyclization of the acyclic precursor, FPP. This reaction is catalyzed by a class of enzymes known as sesquiterpene cyclases or synthases. lipidmaps.org In potato, the formation of the spirovetivane skeleton, a characteristic feature of this compound, involves the cyclization of FPP to vetispiradiene. lipidmaps.org
The cyclization process involves complex intramolecular rearrangements, often proceeding through carbocation intermediates. The formation of the spirovetivane skeleton specifically arises from alternative Wagner-Meerwein rearrangements of intermediates such as the eudesm-5-yl carbocation, which is generated during the FPP cyclization catalyzed by sesquiterpene synthases. Vetispiradiene, the product of this cyclization in potato, serves as a direct hydrocarbon precursor to this compound and other related phytoalexins like rishitin (B106575). lipidmaps.org
| Compound | Formula | PubChem CID | Role in Biosynthesis |
| Farnesyl Diphosphate | C15H28O7P2 | 445713 | Acyclic precursor |
| Vetispiradiene | C15H24 | 443656 | Spirovetivane hydrocarbon skeleton |
Enzymatic Transformations in this compound Synthesis
Following the initial cyclization of FPP to the spirovetivane skeleton, a series of enzymatic modifications, primarily involving oxidation steps, are required to convert the hydrocarbon intermediate into the oxygenated structure of this compound and its derivatives.
Sesquiterpene cyclases (SCs) are central to the biosynthesis of sesquiterpenoid phytoalexins, acting as key branch point enzymes in the isoprenoid pathway. lipidmaps.org These enzymes dictate the specific cyclization pattern of FPP, leading to the formation of diverse sesquiterpene skeletons.
In potato, potato vetispiradiene synthase (PVS) is the specific sesquiterpene cyclase responsible for catalyzing the cyclization of FPP to vetispiradiene. lipidmaps.org This enzymatic step is crucial as it establishes the spirovetivane framework that is subsequently modified to produce this compound and other related phytoalexins in potato tubers. lipidmaps.org Research has indicated that PVS is encoded by a multiple-gene family in potato, highlighting the genetic basis for this key biosynthetic step.
| Enzyme | Organism | Catalyzed Reaction | Role |
| Potato Vetispiradiene Synthase (PVS) | Solanum tuberosum | Farnesyl Diphosphate → Vetispiradiene | Catalyzes initial cyclization to spirovetivane skeleton |
Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that catalyze a wide range of oxidation reactions in biological systems, including the hydroxylation of various substrates. In the context of sesquiterpene biosynthesis, CYPs are known to be involved in the oxidation of hydrocarbon skeletons.
A specific cytochrome P450 enzyme, designated as sesquiterpenoid phytoalexins hydroxylase (SPH), has been identified in Solanaceae species and shown to be involved in the hydroxylation of several potato phytoalexins, including this compound and oxythis compound. This hydroxylation typically occurs on the isopropenyl group of these compounds. While SPH can hydroxylate this compound, studies suggest that this enzyme is primarily involved in the detoxification of phytoalexins rather than their direct biosynthesis, as the hydroxylation of this compound by SPH does not lead to the formation of oxythis compound. However, the involvement of cytochrome P450 enzymes in the oxidation of vetispiradiene to this compound and related compounds has been reported.
| Enzyme | Type of Enzyme | Role in Biosynthesis/Modification |
| Sesquiterpenoid Phytoalexins Hydroxylase (SPH) | Cytochrome P450 Monooxygenase | Hydroxylation of this compound (Detoxification) |
Following the formation of this compound, further enzymatic transformations lead to the production of related phytoalexins, notably oxythis compound and ultimately rishitin. This compound is considered a precursor in the proposed biosynthetic pathway leading to rishitin in potato and tomato.
While the precise enzymes catalyzing the conversion of this compound to oxythis compound and the subsequent steps to rishitin have not been fully elucidated, radioisotope feeding experiments have provided evidence supporting this proposed sequence. The conversion of solavetivone (B1203128), a precursor to this compound, through this compound and oxythis compound to rishitin represents a significant pathway in potato tubers. The total synthesis of oxythis compound from 15-norsolavetivone, a compound structurally related to solavetivone, has been achieved through chemical methods, demonstrating the feasibility of converting the spirovetivane skeleton to the oxygenated forms of this compound and oxythis compound. Further research is ongoing to identify and characterize the specific enzymes responsible for these downstream oxidative modifications in the in vivo biosynthetic pathway.
| Compound | Formula | PubChem CID | Proposed Precursor to |
| This compound | C15H24O2 | 442383 | Oxythis compound, Rishitin |
| Oxythis compound | C15H24O3 | 21594964 | Rishitin |
| Rishitin | C14H22O2 | 108064 | - |
| Solavetivone | C15H22O | 442399 | This compound, Oxythis compound, Rishitin |
Upstream Precursor Relationships
Experimental studies have elucidated key intermediates and precursor relationships in the biosynthetic route leading to this compound.
Biogenetic Linkage to Oxysolavetivone and Solavetivone
Research, particularly through feeding experiments with tritium-labeled compounds, has established a biogenetic link between this compound and the vetispirane sesquiterpenoids Solavetivone and Oxysolavetivone. researchgate.netnih.govdokumen.pub Studies in potato have shown that Oxysolavetivone, isolated as a metabolite from Solavetivone, can be converted into this compound in plant tissues. researchgate.netdokumen.pub This suggests a pathway where Solavetivone is converted to Oxysolavetivone, which then serves as a direct precursor for this compound. researchgate.netdokumen.pub An updated scheme for the biosynthesis and metabolism of this compound and related compounds in infected solanaceous tissues supports this precursor-product relationship. researchgate.netnih.gov
Potential Role of Dihydroxygermacrene Derivatives
A 2,3-dihydroxygermacrene derivative has been isolated from Datura stramonium alongside this compound, hydroxythis compound, and capsidiol. researchgate.netcdnsciencepub.com The co-occurrence of this compound with established stress metabolites suggests its potential role as a biogenetic precursor for several sesquiterpenoid phytoalexins in the Solanaceae. researchgate.netcdnsciencepub.com While its precise position in the pathway to this compound requires further investigation, its structural characteristics indicate it could serve as an upstream intermediate undergoing cyclization and further modifications.
Regulation of this compound Biosynthesis
The accumulation of this compound in plant tissues is tightly regulated at multiple levels in response to various stimuli, particularly pathogen attack and elicitor treatments.
Transcriptional and Post-Transcriptional Control of Biosynthetic Genes
The synthesis of sesquiterpenoid phytoalexins, including this compound, is subject to transcriptional control, leading to the increased synthesis of enzymes involved in the biosynthetic pathway. oup.comresearchgate.netcore.ac.ukresearchgate.net Various inhibitors of DNA transcription and mRNA translation have been shown to block the induction of terpene synthesis by non-specific elicitors, supporting the role of gene expression regulation. researchgate.net A proposed mechanism for terpene induction involves the derepression of "stress metabolite DNA". researchgate.net
Transcriptional regulation networks involving transcription factors such as MYB, NAC, and bHLH families are known to control the biosynthesis of secondary metabolites, including phytoalexins, in plants. jordan.imfrontiersin.orgnih.gov These factors can activate or repress the expression of genes encoding biosynthetic enzymes. While specific transcription factors directly controlling this compound biosynthesis genes are areas of ongoing research, the general principles of transcriptional regulation observed in other phytoalexin pathways are likely applicable.
Post-transcriptional control mechanisms, such as alternative splicing, RNA capping, poly-A tail addition, and mRNA stability, also play significant roles in regulating gene expression in plant biosynthetic pathways. frontiersin.orgmdpi.com While direct evidence for post-transcriptional regulation specifically governing this compound biosynthesis genes is limited in the provided information, these mechanisms are generally involved in fine-tuning the expression of genes in response to environmental cues and developmental signals. frontiersin.orgmdpi.comhelsinki.fi
Ion-Mediated Regulatory Mechanisms (e.g., Calcium, Strontium)
Ion-mediated mechanisms are also implicated in the regulation of phytoalexin accumulation. Calcium (Ca2+) mobilization is considered an essential component of the elicitation process that leads to the accumulation of phytoalexins, including this compound, in potato tuber tissue. scispace.com Experiments investigating the effect of divalent cations have shown that calcium chloride (CaCl2) can enhance the accumulation of both Rishitin and this compound when applied simultaneously with an elicitor like poly-L-lysine. scispace.com
| Divalent Salt (10 µmol/disc) | Elicitor (Poly-L-lysine) | Effect on this compound Accumulation | Source |
| Water | Yes | Control level | scispace.com |
| CaCl2 | Yes | Enhanced accumulation | scispace.com |
| SrCl2 | Yes | Enhanced accumulation | scispace.com |
Interestingly, studies have also examined the effect of strontium ions (Sr2+) on phytoalexin accumulation. While calcium and strontium ions enhanced Rishitin accumulation, strontium did not significantly enhance this compound accumulation in some experiments. scispace.comresearchgate.net High concentrations of stable strontium are known to inhibit calcium absorption and related processes in plants, which could indirectly influence calcium-mediated signaling pathways relevant to this compound biosynthesis. nih.govnih.gov These findings suggest distinct or differential ion-mediated regulatory pathways influencing the accumulation of different sesquiterpenoid phytoalexins within the same plant.
Induction by Elicitors and Stress Signals
The production of this compound in plants, particularly in potato (Solanum tuberosum), is a defense response triggered by various biotic and abiotic elicitors and stress signals nih.govoup.comwur.nl. These inducing factors signal the plant to activate the biosynthetic pathways leading to the accumulation of phytoalexins like this compound.
Biotic elicitors, such as components from plant pathogens, are potent inducers of this compound synthesis. Hyphal wall components (HWC) from Phytophthora infestans, the causal agent of potato late blight, are well-known elicitors nih.govapsnet.orgoup.comnih.gov. Treatment of potato tuber tissue with HWC from P. infestans leads to the accumulation of this compound and other sesquiterpenoid phytoalexins nih.govapsnet.orgoup.comnih.gov. Similarly, methanol (B129727) extracts of P. infestans mycelia have been shown to induce the accumulation of this compound, oxythis compound, and rishitin in potato tubers academie-sciences.fracademie-sciences.fr.
Arachidonic acid, a fatty acid component found in P. infestans, also acts as a potent elicitor of sesquiterpene phytoalexin production, including this compound, in potato nih.govacademie-sciences.frscispace.comrussjnematology.com. Studies have shown that arachidonic acid can induce the accumulation of rishitin and this compound in potato tuber tissue slices scispace.com. The concentration of arachidonic acid can influence the level of phytoalexin induction russjnematology.com.
Beyond pathogen-derived molecules, other elicitors and stress conditions can trigger this compound production. Chitosan (B1678972), a deacetylated chitin (B13524) derivative, acts as a general elicitor and can induce phytoalexin accumulation, including this compound, in plant tissues cabidigitallibrary.orguj.ac.za. In tobacco cell cultures, conditioning with isonicotinic acid followed by chitosan significantly induced this compound production uj.ac.za.
Mechanical wounding is another form of stress that can induce the synthesis of stress metabolites in potato tubers nih.govuniprot.orgcapes.gov.brapsnet.org. While wounding itself can initiate defense responses, the accumulation of this compound is often enhanced when wounding is combined with exposure to other elicitors nih.gov. For instance, the rishitin-metabolizing system is induced a few hours after wounding in potato tuber disks, suggesting that wounding plays a role in activating defense pathways apsnet.org.
Various non-specific elicitors, including heavy metal salts, sulfhydryl reagents, metabolic inhibitors, detergents, ultraviolet light, and lysosomal enzymes, can also induce the accumulation of this compound and rishitin in potato tuber slices nih.gov. The accumulation levels induced by these non-specific elicitors can vary nih.gov. Cold storage of tubers has been observed to increase their disposition towards terpene accumulation in response to these elicitors nih.gov.
Environmental conditions, such as controlled atmospheres, can influence the elicitor-induced production of this compound. A mixture of ethylene (B1197577) in air has been shown to enhance stress metabolite production, including this compound, in potato tuber slices challenged with P. infestans extract oup.comoup.com. This enhancement is further amplified by higher partial pressures of oxygen oup.comoup.com. Conversely, stress metabolite production can be inhibited by substances like salicylhydroxamic acid oup.com.
Research also indicates that the induction of this compound synthesis involves the activation or derepression of specific genes related to stress metabolite biosynthesis apsnet.orgnih.gov. Inhibitors of DNA transcription and mRNA translation can block the induction of terpenes by non-specific elicitors at sufficient concentrations nih.gov. Interestingly, some protein synthesis inhibitors at lower concentrations can act as potent elicitors themselves nih.gov.
The accumulation levels of this compound in response to elicitors can vary depending on the specific elicitor, its concentration, the plant genotype, and environmental conditions. For example, in elicitor-treated hairy root cultures of Solanum tuberosum, this compound accumulated to 171 micrograms per gram dry weight, while rishitin was more predominant at 213 micrograms per gram dry weight nih.gov.
Here is a summary of some elicitors and their effects on this compound accumulation:
| Elicitor Type | Specific Elicitor/Condition | Effect on this compound Accumulation (Potato) | Relevant Citations |
| Biotic (Fungal) | Phytophthora infestans (HWC) | Induction | nih.govapsnet.orgoup.comnih.gov |
| Biotic (Fungal) | Phytophthora infestans (Methanol Extract) | Induction | academie-sciences.fracademie-sciences.fr |
| Biotic (Fungal Component) | Arachidonic Acid | Induction | nih.govacademie-sciences.frscispace.comrussjnematology.com |
| Biotic (Bacterial) | Gibberella pulicaris (exposure) | Can be metabolized by the fungus | academie-sciences.frnih.govapsnet.org |
| Abiotic (Chemical) | Chitosan | Induction | cabidigitallibrary.orguj.ac.za |
| Abiotic (Chemical) | Isonicotinic Acid + Chitosan (Tobacco) | Strong Induction | uj.ac.za |
| Abiotic (Physical) | Wounding | Induction (often combined with elicitors) | nih.govuniprot.orgcapes.gov.brapsnet.org |
| Abiotic (Chemical/Stress) | Heavy metal salts, metabolic inhibitors, etc. | Induction | nih.gov |
| Environmental (Atmosphere) | Ethylene in air | Enhancement of elicitor-induced accumulation | oup.comoup.com |
| Environmental (Atmosphere) | Higher partial pressure of Oxygen | Amplification of ethylene enhancement | oup.comoup.com |
| Abiotic (Chemical) | Protein synthesis inhibitors (low conc.) | Potent Elicitation | nih.gov |
| Abiotic (Chemical) | Abscisic Acid | Inhibition of accumulation | apsnet.org |
Abscisic acid (ABA), a plant hormone, has been shown to inhibit the accumulation of rishitin and this compound in potato tuber slices, even when inoculated with incompatible races of P. infestans apsnet.org. This suggests a complex regulatory network governing phytoalexin production.
The induction of this compound and other sesquiterpenoid phytoalexins is a crucial part of the plant's defense system against pathogens and other stresses, contributing to resistance in species like Solanum tuberosum.
Lubimin Catabolism and Microbial Interactions
Plant-Mediated Detoxification of Lubimin
Plants employ intrinsic mechanisms to regulate the levels of phytoalexins like this compound, which can be toxic not only to pathogens but also to the plant itself at high concentrations. Detoxification pathways help the plant mitigate potential autotoxicity after the initial defense response.
Enzymatic Cyclization for Deactivation
One of the proposed mechanisms for this compound detoxification in plants involves enzymatic cyclization. Studies suggest that in certain solanaceous plants, the detoxification of this compound proceeds via a cyclization reaction. nih.gov This contrasts with the detoxification of other related phytoalexins, such as rishitin (B106575), which can be detoxified through hydroxylation. nih.gov While the specific enzymes catalyzing this cyclization are a subject of ongoing research, the process serves to deactivate this compound, reducing its biological activity within the plant tissue. nih.gov
Conversion to Less Toxic Derivatives
Plant-mediated detoxification of this compound also involves its conversion into less toxic derivatives. A cytochrome P450 enzyme from the CYP76 family has been observed to hydroxylate this compound in planta. nih.gov, nih.gov While this hydroxylation of this compound did not result in the formation of oxythis compound, it led to a different compound. nih.gov Although the specific less toxic derivatives of this compound formed by plants through this or other pathways are not as extensively characterized as detoxification products of other phytoalexins like rishitin-M1 and rishitin-M2, the enzymatic modification is understood to reduce the compound's toxicity to plant tissue. nih.gov
Microbial Metabolism and Detoxification of this compound
Microorganisms, particularly fungal pathogens, have evolved sophisticated mechanisms to metabolize and detoxify plant phytoalexins, including this compound. This ability is often crucial for successful colonization and pathogenesis.
Fungal Transformation Pathways (e.g., 15-Dihydrothis compound Formation)
A significant fungal transformation pathway for this compound involves its conversion to 15-dihydrothis compound. This metabolic step has been observed in various fungal species, including Penicillium chrysogenum, Phytophthora capsici, Glomerella cingulata, and Fusarium sulphureum.,,,, For instance, P. chrysogenum metabolizes this compound to 15-dihydrothis compound both in pure culture and in the presence of plant tissue. Similarly, P. capsici, G. cingulata, and F. sulphureum have been shown to convert this compound to 15-dihydrothis compound. This conversion is a key detoxification step employed by these fungi. Additionally, P. chrysogenum can metabolize 3-hydroxythis compound, a related phytoalexin, to 3-hydroxy-15-dihydrothis compound.
Enzymatic Mechanisms of Fungal Degradation
Fungal degradation of this compound is mediated by enzymatic mechanisms. The detoxification of sesquiterpene phytoalexins like this compound by fungi such as Gibberella pulicaris involves a complex series of reactions, which can include epoxidation, dehydrogenation, and cyclization. While the specific enzymes solely responsible for this compound degradation pathways are still being investigated, fungal detoxification of plant defense compounds often involves enzymes such as cytochrome P450 monooxygenases, laccases, and peroxidases, which are known to modify and break down various xenobiotics and plant toxins., The ability of fungi to enzymatically transform phytoalexins is a critical factor in their ability to overcome plant defenses.
Influence of Microbial Metabolism on Phytoalexin Levels
The metabolic activity of microbes significantly influences the levels of this compound and other phytoalexins in infected plant tissues. Fungal detoxification of this compound, such as the conversion to 15-dihydrothis compound, leads to a reduction in the concentration of the more toxic parent compound., This microbial metabolism can directly impact the effectiveness of the plant's chemical defense. The ability of a fungal pathogen like Gibberella pulicaris to cause disease in potato tubers is correlated with its capacity to detoxify sesquiterpene phytoalexins, including this compound., By metabolizing this compound, virulent pathogens can lower its concentration to levels that are no longer inhibitory to their growth, thereby facilitating infection and colonization.
Pathogen Resistance Mechanisms to this compound
Pathogens overcome the toxicity of this compound primarily through detoxification mechanisms. The ability of a pathogen to efficiently detoxify this compound is a key factor in its capacity to cause disease on host plants that produce this phytoalexin. frontiersin.orgresearchgate.net
Correlation between Detoxification Capacity and Virulence
A strong correlation has been observed between the ability of pathogen strains to detoxify phytoalexins and their virulence on host plants. frontiersin.orgnih.gov In the case of Gibberella pulicaris, all highly virulent field strains tested have demonstrated the ability to detoxify both Rishitin and this compound. researchgate.netoup.com This suggests that this compound detoxification contributes significantly to the virulence of G. pulicaris on potato tubers. researchgate.net
Studies have shown that efficient detoxification of host plant defense compounds is critical for successful infection and can be a determinant factor in the pathogen's host range. frontiersin.org While a general correlation exists, the direct importance of phytoalexin detoxification for pathogen virulence needs to be established for specific plant-pathogen interactions. nih.gov For example, deletion of the gene encoding pisatin (B192138) demethylase (PDA) in Nectria haematococca resulted in reduced virulence on pea, directly proving the importance of this detoxification enzyme for virulence. nih.gov
Interactive Table 1: Correlation between this compound Detoxification and Virulence in Gibberella pulicaris
| Gibberella pulicaris Strain Type | This compound Detoxification Ability | Virulence on Potato Tubers |
| Highly Virulent Field Strains | Yes | High |
| This compound-Sensitive Strains | Limited (convert this compound to isothis compound (B12655104) but cannot process further) | Low (indirect evidence) researchgate.netasm.org |
Note: Data is based on research findings correlating observed phenotypes. researchgate.netasm.org
Genetic Loci Associated with this compound Tolerance in Pathogens
The ability of pathogens to tolerate and detoxify this compound is genetically controlled. Genetic analyses, particularly in Gibberella pulicaris, have aimed to identify the genetic loci associated with resistance to potato phytoalexins like this compound and Rishitin. researchgate.netoup.com
In G. pulicaris, resistance to Rishitin has been associated with at least two independent loci, designated RIM1 and RIM2. asm.org Of these, only RIM1 has been linked to pathogenicity. asm.org While genetic analysis has been conducted for Rishitin resistance, a similar detailed genetic analysis specifically for this compound resistance and its association with pathogenicity has been limited due to the lack of fertile this compound-sensitive isolates in some studies. asm.org
However, indirect evidence suggests that genes conferring this compound detoxification are important for virulence. All highly virulent strains tested were tolerant of this compound and converted it to apparently nontoxic products, providing indirect support for the role of this compound detoxification genes in virulence on potato tubers. researchgate.net The cloning and characterization of genes involved in this compound detoxification in G. pulicaris are ongoing to more rigorously analyze their role and regulation in potato dry rot disease. oup.com
The detoxification of this compound by G. pulicaris involves a complex pattern of enzymatic reactions, and genes encoding these detoxifying enzymes are key genetic determinants of this compound tolerance. oup.com While specific genes solely responsible for this compound detoxification have been challenging to pinpoint definitively compared to those for Rishitin, the correlation between the ability to detoxify this compound and high virulence strongly indicates the presence of genetic loci in pathogens that confer this crucial resistance mechanism. researchgate.netoup.com
Biological Activities and Mechanisms in Plant Defense Systems
Lubimin's Role in Induced Disease Resistance
The production and accumulation of this compound are part of a plant's inducible defense system, which is triggered upon recognition of potential threats. plantsjournal.com
Activation of Localized Defense Responses at Infection Sites
This compound accumulates at the site of infection, contributing to localized defense responses. This accumulation is closely associated with hypersensitive resistance, a form of localized cell death that helps to contain the pathogen at the point of entry. annualreviews.orgresearchgate.net The rapid synthesis and accumulation of phytoalexins like this compound in the vicinity of the infection site are crucial for determining disease resistance in some plant-microbe interactions. annualreviews.org Elicitors, compounds from pathogens or the plant itself, can trigger the synthesis of this compound and other phytoalexins at these localized sites. annualreviews.orgapsnet.org
Contribution to Systemic Acquired Resistance
While primarily involved in local defense, phytoalexins can also contribute to systemic acquired resistance (SAR). SAR is a whole-plant resistance that develops after a localized infection and provides broad-spectrum resistance against subsequent infections in uninfected parts of the plant. annualreviews.organnualreviews.orgnih.govfrontiersin.org The onset of SAR involves the movement of signals from the primary infection site to systemic tissues, priming defense responses. annualreviews.org Although the exact role of this compound specifically in the systemic signaling of SAR is complex and intertwined with other defense pathways, the accumulation of phytoalexins at the initial infection site is part of the cascade of events that can lead to systemic immunity. annualreviews.organnualreviews.orgnih.gov
Enhancement of Pre- and Post-Invasive Resistance
This compound contributes to both pre- and post-invasive resistance in plants. Pre-invasive resistance mechanisms aim to prevent pathogen entry, while post-invasive resistance mechanisms limit pathogen spread after successful invasion. Research involving transgenic potato plants with reduced ability to produce sesquiterpenoid phytoalexins, including this compound and rishitin (B106575), has provided insight into their roles. These transgenic plants showed reduced post-invasive resistance to Phytophthora infestans, indicating the importance of these compounds in hindering pathogen colonization after initial infection. researchgate.netnih.gov The contribution of such antimicrobial compounds to resistance can vary depending on the pathogen species. nih.gov
Direct Interactions with Plant Pathogens
This compound exhibits direct antimicrobial activity, which is a key component of its defensive function. researchgate.net
Antifungal and Antimicrobial Efficacy Against Fungi and Oomycetes (e.g., Phytophthora infestans)
This compound is known to possess antifungal and antimicrobial efficacy against a range of plant pathogens, including fungi and oomycetes. apsnet.orgapsnet.orghelsinki.fi Notably, it has demonstrated activity against Phytophthora infestans, the causal agent of late blight in potatoes, a devastating disease. researchgate.netapsnet.orgnih.govmdpi.comslu.se Studies have shown that this compound accumulates in potato tubers upon infection with P. infestans. apsnet.orgapsnet.org The cell walls of P. infestans contain elicitors that trigger the accumulation of this compound and rishitin in potato tubers. apsnet.org
Data from studies on the antifungal activity of sesquiterpenes, including this compound, against P. infestans demonstrate its inhibitory effects. For example, research on eggplant fruits showed that this compound had appreciable activity against P. infestans spore germination. apsnet.org
Here is a table summarizing some research findings on the antifungal activity of this compound:
| Plant Species | Inducing Agent | Pathogen Tested | Observed Effect on Pathogen | Source |
| Potato | Phytophthora infestans | Phytophthora infestans | Accumulation of this compound correlated with resistance | apsnet.orgapsnet.org |
| Eggplant | Monilinia fructicola, other fungi | Phytophthora infestans | Appreciable inhibition of spore germination | apsnet.org |
| Potato | Elicitor from P. infestans | Phytophthora infestans | Inhibits accumulation of this compound (when treated with ABA) | apsnet.orgapsnet.org |
Inhibition of Pathogen Growth and Development
This compound contributes to plant defense by directly inhibiting the growth and development of pathogens. researchgate.net The general mechanism by which phytoalexins exert their toxic effect is to either eliminate a pathogen or slow its growth, allowing the plant's other defense mechanisms time to mount a more effective defense. nih.gov This is supported by the observation that phytoalexins often accumulate in tissue undergoing programmed cell death, which can hinder a pathogen's ability to establish itself. nih.gov While the exact mechanisms of inhibition may vary depending on the pathogen, the presence of this compound at infection sites is associated with reduced pathogen growth and disease severity in resistant interactions. researchgate.netnih.gov
Interplay with Other Plant Defense Mechanisms
This compound, as a phytoalexin, is integrated into the complex network of plant defense mechanisms, interacting and coordinating with other defense responses to provide a robust defense against pathogens.
Crosstalk with Cell Wall Reinforcement (e.g., Lignin (B12514952), Callose Deposition)
Plant cell wall reinforcement is a crucial defense strategy that physically impedes pathogen invasion. This involves the deposition of structural polymers like lignin and callose at the site of infection researchgate.netoup.com. Lignin, a complex aromatic polymer, provides mechanical strength and acts as a barrier, while callose, a β-1,3-glucan, is rapidly deposited to strengthen the cell wall and block plasmodesmata, limiting pathogen spread researchgate.netoup.comuni-freiburg.de. While the direct molecular mechanisms of crosstalk between this compound biosynthesis and the pathways leading to lignin and callose deposition are not explicitly detailed in the provided search results, it is understood that these processes are often co-induced as part of a coordinated defense response triggered by pathogen recognition or stress uu.nlcore.ac.uk. The accumulation of phytoalexins like this compound, alongside cell wall modifications, represents a multi-pronged approach to contain and eliminate the invading pathogen nih.gov. Research indicates that various defense signals can trigger both phytoalexin accumulation and cell wall reinforcement uu.nlhelsinki.fidntb.gov.uascispace.com.
Coordination with Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS), such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂), are rapidly produced in plants upon pathogen perception, a phenomenon known as the oxidative burst mdpi.comsonar.chresearchgate.net. ROS play dual roles in plant defense: they can have direct antimicrobial activity and act as signaling molecules to activate downstream defense responses, including programmed cell death (PCD) and the induction of defense genes mdpi.comsonar.chresearchgate.netfrontiersin.org. The production of ROS is tightly regulated, as excessive accumulation can lead to oxidative damage to plant cells mdpi.comresearchgate.net. The interplay between this compound production and ROS generation is suggested by the fact that both are early and integral responses to pathogen attack and stress nih.govsonar.ch. ROS can act as signaling molecules that contribute to the activation of defense pathways, which in turn can lead to the biosynthesis of phytoalexins like this compound sonar.chfrontiersin.orgfrontiersin.org. While direct evidence of this compound specifically coordinating with ROS scavenging or production is not detailed, the broader context of plant defense indicates a coordinated effort where ROS signaling and the production of antimicrobial compounds like this compound contribute to an effective defense outcome nih.govmdpi.comsonar.ch.
Integration with Protein Defense Mechanisms (e.g., PR Proteins, Hydrolytic Enzymes)
Plants produce a diverse array of defense-related proteins, including Pathogenesis-Related (PR) proteins and hydrolytic enzymes, which contribute to resistance against pathogens frontiersin.orgsifisheriessciences.comnumberanalytics.com. PR proteins encompass various families with diverse functions, such as antimicrobial activity, enzymatic degradation of pathogen cell walls, and roles in signaling pathways frontiersin.orgnumberanalytics.comwikipedia.org. Hydrolytic enzymes, such as chitinases and β-1,3-glucanases, directly break down major components of fungal and bacterial cell walls imrpress.comimrpress.comapsnet.org. The induction of PR proteins and hydrolytic enzymes is often regulated by signaling molecules like salicylic (B10762653) acid and jasmonic acid, which are also involved in the broader defense signaling network that can lead to phytoalexin production uu.nlfrontiersin.orgsifisheriessciences.com. The co-occurrence and likely synergistic action of this compound with PR proteins and hydrolytic enzymes are part of the plant's integrated defense strategy nih.govuu.nl. For example, while this compound may disrupt pathogen membranes, hydrolytic enzymes can degrade their cell walls, and PR proteins can contribute through various mechanisms, collectively enhancing the plant's ability to fend off infection nih.govfrontiersin.orgnumberanalytics.comapsnet.org. Studies have indicated that the activation of PR proteins is associated with the accumulation of sesquiterpenes like this compound in response to stress up.ac.za. Furthermore, some hydrolytic enzymes are stored in the plant vacuole and can be released upon pathogen attack, contributing to defense alongside other compounds like phytoalexins nih.gov.
Contribution to Plant Stress Response Beyond Pathogen Attack
While primarily known for its role in defense against pathogens, this compound's involvement may extend to broader plant stress responses.
Involvement in General Environmental Hazard Response
Plants are constantly exposed to various environmental hazards, including abiotic stresses such as drought, salinity, extreme temperatures, and heavy metals mdpi.com. These stresses can impact plant growth and development and can also predispose plants to pathogen attack mdpi.com. While this compound is well-established as a phytoalexin induced by biotic stress (pathogen attack), some plant defense mechanisms and compounds can be involved in responses to both biotic and abiotic stresses mdpi.comsifisheriessciences.com. The signaling pathways activated by different stresses can exhibit crosstalk, leading to integrated responses researchgate.net. Although direct evidence detailing this compound's specific role in mitigating the effects of a wide range of general environmental hazards beyond its antimicrobial function is limited in the provided search results, the induction of PR proteins, which can be associated with this compound accumulation, has been observed under various stress conditions, suggesting a potential broader involvement in stress response sifisheriessciences.comnumberanalytics.com. The plant's ability to respond to environmental hazards often involves the activation of defense mechanisms to maintain homeostasis and protect against damage mdpi.comresearchgate.net.
Genetic and Molecular Research of Lubimin Production
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The biosynthesis of lubimin, a prominent sesquiterpenoid phytoalexin in potato (Solanum tuberosum), is a multi-step process initiated from the general isoprenoid pathway. The key enzymatic steps involve the cyclization of a universal precursor and subsequent hydroxylation reactions catalyzed by specific classes of enzymes.
The commitment step in sesquiterpenoid biosynthesis is the cyclization of farnesyl diphosphate (B83284) (FPP). In the context of this compound and other related phytoalexins in potato, a key enzyme is a sesquiterpene cyclase known as vetispiradiene synthase (PVS). This enzyme is a critical branch point in the isoprenoid pathway, directing the flow of precursors towards the synthesis of sesquiterpenoid phytoalexins, including this compound. researchgate.net While the broader class of sesquiterpene synthases has been studied in Solanum species, the specific gene encoding the enzyme that produces the direct precursor to this compound is part of a complex biosynthetic pathway that is still being fully elucidated. nih.govnii.ac.jp The biosynthesis of many sesquiterpenoids in Solanum is controlled by loci on different chromosomes, indicating a divergence in the genes responsible for producing structurally different sesquiterpenes. nih.gov
| Enzyme Class | Gene/Locus (Example) | Organism | Function in this compound Pathway |
| Sesquiterpene Cyclase | Vetispiradiene synthase (PVS) | Solanum tuberosum | Catalyzes the formation of a sesquiterpene precursor. |
Following the initial cyclization, the resulting sesquiterpene hydrocarbon undergoes one or more hydroxylation steps, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs). The proposed biosynthetic pathway to this compound suggests it is derived from the precursor solavetivone (B1203128), which is then converted to this compound and subsequently to other phytoalexins like rishitin (B106575). nih.gov The enzymes and corresponding genes responsible for these specific conversion steps have been a significant area of research, though they are not all fully characterized. nii.ac.jpnih.gov
One notable cytochrome P450 enzyme identified in potato is CYP76A2L. This enzyme is involved in the detoxification of rishitin, a downstream product of this compound, by hydroxylating it. nih.gov While its primary characterized role is in detoxification, the study of such enzymes provides insight into the types of P450s that act on these sesquiterpenoid substrates. The broader CYP76 family has been implicated in the metabolism of various phytoalexins in Solanaceae. nih.gov The identification of the specific P450s that catalyze the conversion of solavetivone to this compound remains an active area of investigation.
| Enzyme Class | Gene Family (Example) | Organism | Function in this compound Pathway |
| Cytochrome P450 | CYP76 family (e.g., CYP76A2L) | Solanum tuberosum | Involved in the hydroxylation of related sesquiterpenoids. |
Gene Expression Profiling and Transcriptomic Analysis
Understanding the regulation of this compound biosynthesis requires analyzing the expression patterns of the involved genes, particularly in response to stress and elicitor treatments that are known to induce phytoalexin production.
The synthesis of this compound and other phytoalexins is a defense response that is rapidly induced upon pathogen attack or exposure to certain stress signals. Studies have shown that the accumulation of this compound is triggered by various non-specific elicitors, including heavy metal salts, UV light, and cell-disruptive treatments. nih.gov This induction is dependent on the de novo transcription of genes. nih.gov The expression of sesquiterpene cyclase, a key enzyme in the pathway, is upregulated in response to such stresses, leading to the production of phytoalexins. researchgate.net The temporal and spatial expression patterns would likely show a rapid and localized increase in the transcription of biosynthetic genes at the site of infection or stress.
Transcriptomic analyses of potato tubers in response to elicitors provide a broader view of the genetic reprogramming that occurs during the induction of defense responses, including this compound synthesis. While specific transcriptome studies focusing solely on this compound are limited, analyses of potato responses to elicitors like chitosan (B1678972) have shown differential expression of a wide range of genes. frontiersin.org These studies reveal upregulation of genes involved in various defense-related pathways. It is within these broader transcriptomic changes that the upregulation of specific, yet-to-be-fully-identified, sesquiterpene synthase and cytochrome P450 genes involved in this compound biosynthesis is expected to occur. Weighted gene co-expression network analysis (WGCNA) has been suggested as a valuable tool to identify candidate genes that correlate strongly with phytoalexin accumulation, even if they are only moderately up-regulated. nii.ac.jp
| Analysis Type | Key Findings | Implication for this compound Biosynthesis |
| Gene Expression Profiling | Upregulation of sesquiterpene cyclase genes under stress. | Indicates transcriptional control of the this compound pathway. |
| Transcriptomic Analysis | Broad changes in gene expression in response to elicitors. | Suggests a coordinated regulation of defense responses including phytoalexin synthesis. |
Genetic Engineering Approaches for Manipulating this compound Levels
Genetic engineering offers a powerful tool for modifying the production of secondary metabolites like this compound in plants. Approaches have focused on altering the expression of key biosynthetic genes to either enhance or suppress the production of these compounds.
Conversely, overexpression of genes in the pathway could potentially increase the production of this compound. While specific examples of overexpressing the entire this compound pathway are not detailed in the provided context, the general principles of metabolic engineering in plants suggest that co-expression of the relevant sesquiterpene synthase and cytochrome P450 genes could lead to enhanced this compound accumulation. nih.govnih.govfrontiersin.org However, the complexity of metabolic pathways and the potential for unintended effects on plant growth and development are important considerations in such engineering efforts. nih.gov
| Genetic Engineering Approach | Target Gene/Enzyme | Outcome |
| RNA Interference (RNAi) | Sesquiterpene Cyclase | Reduced production of this compound and rishitin. |
RNA Interference (RNAi) Mediated Suppression of Biosynthetic Genes
RNA interference (RNAi) has been a pivotal tool for elucidating the function of genes involved in the this compound biosynthetic pathway. By suppressing the expression of key enzymes, scientists can observe the resulting impact on phytoalexin accumulation and the plant's subsequent resistance to pathogens.
The table below summarizes the findings from a representative RNAi study targeting sesquiterpene cyclase in potato.
| Parameter | Wild-Type Potato | RNAi-Transgenic Potato | Reference |
| Target Gene | Sesquiterpene Cyclase (Normal Expression) | Sesquiterpene Cyclase (Suppressed by RNAi) | juniperpublishers.com |
| Phytoalexin Levels | High accumulation of this compound and rishitin post-infection | Deficient in this compound and rishitin | juniperpublishers.com |
| Resistance to P. infestans | High post-invasive resistance | Reduced post-invasive resistance | apsnet.orgjuniperpublishers.com |
Transgenic Plant Studies for Enhanced Resistance
While RNAi studies demonstrate the importance of this compound by its absence, transgenic studies aiming to enhance resistance often focus on the introduction or overexpression of genes that bolster the plant's defense arsenal. Although specific research on overexpressing this compound biosynthetic genes to enhance resistance is not widely documented, the broader field of genetic engineering in potatoes provides a strong context for such strategies. researchgate.netnih.govnih.gov
The primary goal of these transgenic approaches is to create crops with durable and broad-spectrum resistance to devastating diseases like late blight. wikipedia.org Strategies have included:
Introduction of Resistance (R) genes: Scientists have successfully introduced R genes from wild potato relatives, such as Solanum bulbocastanum, into cultivated potato varieties. These genes, like RB, can confer broad-spectrum resistance to P. infestans. apsnet.org
Modification of Host Genes: Another approach involves modifying native plant genes to create novel resistance alleles. For instance, site-directed mutagenesis of the eukaryotic initiation factor-4E (eIF4E) gene in potato has been used to engineer resistance to Potato virus Y (PVY). nih.gov
Expression of Antimicrobial Proteins: Overexpression of genes encoding antimicrobial proteins, such as defensins, has been shown to enhance resistance against fungal pathogens in various plants. nih.gov
These studies highlight the potential of genetic engineering to improve crop resilience. The targeted overexpression of key enzymes in the this compound pathway, such as vetispiradiene synthase, represents a logical next step in developing potato cultivars with enhanced, phytoalexin-based defense mechanisms. apsnet.orgresearchgate.net
| Transgenic Strategy | Target Gene/Protein | Effect on Resistance | Target Pathogen/Stress | Reference |
| Cisgenesis | Rpi-vnt1.1, Rpi-sto1 (R genes) | Enhanced resistance | Phytophthora infestans | wikipedia.org |
| Intragenesis / Gene Editing | eIF4E (mutated potato allele) | Enhanced resistance | Potato virus Y (PVY) | nih.gov |
| Biofortification / Stress Tolerance | At-HPT, At-γ-TMT | Enhanced α-tocopherol and abiotic stress tolerance | Salt and Heavy Metal Stress | nih.gov |
Regulatory Networks Governing this compound Expression
The production of this compound is a tightly controlled process, governed by a complex network of regulatory elements that respond to stress signals, particularly from pathogen attacks. This network includes transcription factors that directly modulate gene expression, the protein degradation machinery that controls the stability of regulatory proteins, and intricate crosstalk between various hormonal signaling pathways.
Identification of Transcription Factors (e.g., WRKY family)
Transcription factors are key regulators that bind to specific DNA sequences in the promoters of target genes, thereby activating or repressing their transcription. The WRKY family of transcription factors is one of the largest and most important groups of transcriptional regulators in plants, playing a central role in responses to both biotic and abiotic stress. apsnet.org
WRKY transcription factors are characterized by a conserved WRKYGQK amino acid motif and a zinc-finger structure, which together facilitate binding to a specific DNA sequence known as the W-box (TTGACC/T) found in the promoters of many defense-related genes. There is substantial evidence that WRKY factors regulate the biosynthesis of various phytoalexins, including terpenoids. For example, GaWRKY1 in cotton activates the expression of a sesquiterpene cyclase involved in gossypol (B191359) production, while other WRKYs regulate diterpenoid phytoalexin synthesis in rice and terpenoid phytoalexins in maize. Given that this compound is a sesquiterpenoid phytoalexin, it is highly probable that its biosynthetic genes are also under the control of specific WRKY transcription factors in Solanaceae species. Research has identified WRKY-derived genetic markers that are significantly associated with quantitative resistance to late blight in potato, further suggesting their role in regulating defense compounds like this compound. apsnet.org
Role of the Ubiquitin-26S Proteasome System in Stress Signaling
The ubiquitin-26S proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells. This system plays a crucial regulatory role in a vast array of cellular processes, including plant immunity and stress signaling. The UPS modulates the abundance and activity of key regulatory proteins, such as transcription factors and signaling components, thereby fine-tuning the plant's response to environmental cues. frontiersin.org
The process of ubiquitination involves the covalent attachment of a small protein, ubiquitin, to a target protein, marking it for degradation by the 26S proteasome. This process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). The E3 ligases are particularly important as they provide substrate specificity. The UPS is deeply involved in regulating plant hormone signaling pathways, which are critical for activating defense responses, including phytoalexin production. By controlling the levels of positive and negative regulators in these pathways, the UPS ensures that defense responses are activated rapidly upon pathogen detection but also switched off when the threat has subsided to prevent fitness costs. For instance, the stability of certain transcription factors that regulate phytoalexin biosynthesis is likely controlled by the UPS, providing a dynamic layer of control over this compound production during a pathogen attack.
Cross-talk Between Signaling Pathways (e.g., Hormonal Signaling)
The activation of plant defense responses, including the synthesis of phytoalexins like this compound, is not governed by a single linear pathway but rather by a complex and interconnected network of signaling molecules, primarily plant hormones. The signaling pathways of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) are the central players in this network, and the crosstalk between them determines the nature and intensity of the defense response. nih.gov
Generally, the SA pathway is associated with resistance against biotrophic pathogens, while the JA and ET pathways are crucial for defense against necrotrophic pathogens and herbivorous insects. The interaction between these pathways is often antagonistic. For example, high levels of SA can suppress JA/ET-mediated signaling, a mechanism that allows the plant to prioritize a specific defense strategy tailored to the type of attacker. However, synergistic interactions also occur.
The production of sesquiterpenoid phytoalexins in Solanaceae is known to be influenced by these hormonal signals. For instance, research indicates that abscisic acid (ABA) can diminish the production of rishitin and this compound in potato tubers infected with P. infestans. nih.gov Conversely, JA and ET are often positive regulators of terpenoid-based defenses. The balance of these hormonal signals, influenced by the specific plant-pathogen interaction, is integrated by the cell's regulatory machinery, including transcription factors and the UPS, to ultimately control the expression of this compound biosynthetic genes and mount an appropriate defensive response.
Advanced Analytical Methodologies in Lubimin Research
Extraction and Enrichment Techniques from Plant Tissues
Effective extraction is the foundational step for the reliable analysis of lubimin. The goal is to efficiently isolate the target analytes from the intricate biochemical matrix of the plant tissue while minimizing degradation and contamination. Methodologies range from classical solvent-based approaches to modern micro-extraction techniques designed to reduce solvent consumption and enhance concentration factors.
Solvent-based extraction remains a widely used and effective method for obtaining this compound from plant tissues, particularly from potato tubers. The choice of solvent is critical and is determined by the polarity of this compound and its derivatives. Research has demonstrated that a preliminary extraction with methanol (B129727) is highly effective. This is often followed by a liquid-liquid partitioning step to separate the sesquiterpenoids from more polar or non-polar interfering substances.
In a comparative study, various organic solvents were tested for their efficiency in partitioning terpenoids, including this compound, from an aqueous suspension. Ethyl acetate (B1210297) and chloroform (B151607) were found to be significantly more effective than hexanes. apsnet.org A single extraction with ethyl acetate or chloroform could recover 79% or more of the total terpenoids. apsnet.org Ethyl acetate is often preferred as it forms the upper phase in the partition, which avoids the need to filter tissue debris that settles in the lower aqueous phase. apsnet.org An extraction protocol involving an initial 30-60 minute methanol extraction, followed by partitioning into ethyl acetate, has been shown to yield recoveries of 85-95% for this compound. apsnet.org Other methods have utilized an ethanol-acetic acid solvent mixture for the extraction of related alkaloids from potato peels, which could be adapted for this compound. google.com
| Solvent | Percentage Recovery of this compound* | Reference |
| Ethyl acetate | 89% | apsnet.org |
| Chloroform | 92% | apsnet.org |
| Hexanes | 29% | apsnet.org |
| Methanol (initial extraction) | ~85-95% (overall method recovery) | apsnet.org |
| Ethanol-acetic acid | Method described for related compounds | google.com |
| Note: Percentage recovery for ethyl acetate, chloroform, and hexanes refers to a single liquid-liquid partitioning step. The methanol recovery refers to the overall semi-micro method described in the source. |
In line with the principles of green analytical chemistry, micro-extraction techniques have gained prominence. These methods drastically reduce the volume of organic solvents required, minimize waste, and often improve extraction efficiency and sample throughput. Dispersive liquid-liquid micro-extraction (DLLME) is a powerful technique based on a ternary solvent system. nih.govnih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample containing the analyte. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid partitioning of the analyte from the aqueous phase to the extraction solvent. nih.gov
While specific applications of DLLME for this compound are not extensively documented, the principles are highly applicable. The optimization of DLLME for sesquiterpenoids like this compound would involve several key parameters:
Extraction Solvent : A water-immiscible organic solvent with high affinity for this compound. Dichloromethane and chloroform have been used successfully for other lipophilic compounds. nih.govnih.gov
Disperser Solvent : A water-miscible solvent, such as acetonitrile (B52724) or methanol, that can disperse the extraction solvent into the aqueous sample. nih.govnih.gov
Solvent Volumes : The ratio of extraction to disperser solvent affects droplet formation and extraction efficiency.
Sample pH and Ionic Strength : Adjusting these parameters can enhance the partitioning of the analyte into the organic phase. nih.gov
A semi-micro method for sesquiterpenoid quantitation has been developed that aligns with the principles of miniaturization. This method is applicable to samples as small as 0.1 grams of potato tuber tissue and utilizes partitioning between water and ethyl acetate in a test tube, achieving high recoveries for this compound (85-95%). apsnet.org
Chromatographic Separation Techniques for this compound and Derivatives
Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds, including its biosynthetic precursors and metabolic derivatives. The choice of technique depends on the volatility and polarity of the analytes, as well as the required resolution and sensitivity.
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, enabling confident identification of this compound and its derivatives. nih.govresearchgate.netnih.gov The analysis of this compound by GC typically involves its separation on a capillary column, with detection by flame ionization (FID) or mass spectrometry. apsnet.orgnih.gov Studies have successfully used GC to quantify rishitin (B106575), this compound, phytuberin, and phytuberol in potato tissue extracts. apsnet.org GC-MS has been instrumental in identifying hydroxylated metabolites of this compound and other potato phytoalexins. nih.govnih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional single-column GC. mdpi.com By employing two columns with different stationary phase chemistries connected by a modulator, GCxGC can resolve highly complex mixtures of isomers and closely related compounds that may co-elute in a one-dimensional separation. mdpi.com This technique is particularly well-suited for the detailed profiling of plant secondary metabolites, including the complex mixtures of sesquiterpenoids found in essential oils and plant extracts. mdpi.com While specific GCxGC studies on this compound are not prominent, its application to analyze sesquiterpene-rich essential oils demonstrates its potential for resolving the intricate phytoalexin profiles in stressed plant tissues. mdpi.com
| Technique | Application in this compound Research | Key Advantages | Reference |
| GC-FID | Quantitative analysis of this compound and other sesquiterpenoids. | Robust and quantitative for known compounds. | apsnet.org |
| GC-MS | Identification and quantification of this compound and its metabolites. | Provides structural information for compound identification. | nih.govresearchgate.netnih.gov |
| GCxGC | Potential for high-resolution profiling of complex phytoalexin mixtures. | Enhanced peak capacity and separation of co-eluting compounds. | mdpi.com |
High-performance liquid chromatography is a versatile and powerful technique for separating non-volatile or thermally labile compounds. It has been successfully applied to the analysis of this compound and its more polar derivatives, such as oxythis compound. researchgate.net HPLC analysis of potato tuber extracts has shown clear separation of rishitin, this compound, and oxythis compound. researchgate.net The separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with solvents like acetonitrile and water, often with an acid modifier like acetic acid to improve peak shape. scispace.com
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (<2 µm), UHPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. nih.govmdpi.com UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is an exceptionally sensitive and selective technique for quantifying complex mixtures of plant metabolites, including various classes of phytoalexins. nih.govmdpi.com The enhanced separation efficiency of UHPLC is particularly valuable for resolving isomeric and closely related sesquiterpenoids that may be present in plant extracts. nih.gov
Thin-layer chromatography is a simple, rapid, and cost-effective technique that is well-suited for the initial screening of plant extracts for the presence of this compound and other phytoalexins. researchgate.netmdpi.com TLC can be used to quickly assess the induction of phytoalexins in response to elicitors or pathogens. researchgate.net In one study, extracts from potato tubers treated with an elicitor were spotted on a TLC plate, which, after development, clearly showed the separation of rishitin, this compound, and oxythis compound. researchgate.net High-performance thin-layer chromatography (HPTLC), an advanced form of TLC with higher resolution and sensitivity, has been developed for the quantification of other secondary metabolites in potatoes, such as glycoalkaloids, demonstrating the potential of this planar chromatography technique for routine screening and quantification of phytoalexins. researchgate.netscispace.com
Spectrometric Characterization and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of this compound, offering high sensitivity and specificity for its detection and quantification in complex plant extracts. Gas chromatography-mass spectrometry (GC-MS) has been traditionally employed for the analysis of sesquiterpenoids like this compound. gcms.cz This technique separates volatile compounds in a gas phase before ionization and detection, providing a characteristic mass spectrum that serves as a molecular fingerprint. gcms.cz GC-MS is particularly effective for quantitative studies and has been used to measure this compound levels in plant tissues responding to pathogen invasion.
More recently, advanced methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry have become prevalent. nih.govresearchgate.net UHPLC offers superior separation efficiency for a wider range of metabolites compared to GC. nih.gov When paired with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) MS, it allows for the accurate mass determination of this compound and its derivatives, facilitating their confident identification in complex metabolomic profiles. nih.govnih.gov This high-throughput technique is essential for untargeted metabolomics studies aiming to capture a broad snapshot of the plant's chemical response to stress. researchgate.netnih.gov For instance, UHPLC-QTOF-MS has been instrumental in profiling secondary metabolites in various plant species, showcasing its power to differentiate between metabolites in different tissues or under different conditions. nih.gov
The table below summarizes the application of various MS techniques in the study of plant metabolites, including phytoalexins like this compound.
| Analytical Technique | Principle | Application in this compound Research | Advantages |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Quantification of this compound and other sesquiterpenoid phytoalexins. | Robust, reliable for volatile compounds, extensive libraries for identification. |
| UHPLC-QTOF-MS | High-resolution liquid chromatographic separation coupled with high-accuracy mass detection. | Untargeted metabolomic profiling to identify this compound and related metabolites in response to stress. | High sensitivity, high resolution, suitable for non-volatile compounds, accurate mass measurement. nih.govnih.gov |
| Time-of-Flight (TOF) MS | Ions are separated based on their mass-to-charge ratio by measuring the time it takes them to travel through a flight tube. | Provides high-accuracy mass data, aiding in the elemental composition determination of novel this compound derivatives. | High mass accuracy, fast data acquisition. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structure and stereochemical elucidation of natural products like this compound. mdpi.com While MS provides information on molecular weight and formula, NMR reveals the precise arrangement of atoms within the molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to establish the basic carbon-hydrogen framework.
For a molecule with multiple chiral centers like this compound, determining the three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers can have vastly different biological activities. This is achieved using two-dimensional (2D) NMR experiments. nih.gov For example, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule. nih.gov The stereochemistry at various carbon atoms in this compound and its derivatives has been extensively investigated using ¹H NMR spectroscopy, leading to definitive assignments of their conformations. rsc.org
Isotopic Labeling and Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway. nih.gov In the context of this compound, precursor feeding experiments have been fundamental in elucidating its formation from primary metabolites. researchgate.net In these experiments, plant tissues are supplied with a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov
The labeled precursor is taken up by the plant cells and incorporated into downstream metabolites. By isolating this compound after a period of incubation and analyzing it using MS or NMR, researchers can determine the positions and extent of isotope incorporation. nih.gov For example, feeding experiments with ¹³C-labeled sodium acetate have confirmed that this compound is synthesized via the mevalonate (B85504) pathway, a key route for isoprenoid biosynthesis in plants. researchgate.net These studies have been instrumental in identifying key intermediates and enzymatic steps in the this compound biosynthetic pathway. researchgate.netresearchgate.net
Metabolomics and Systems Biology Approaches
The production of this compound is part of a broader, highly complex metabolic reprogramming that occurs in plants under stress. nih.govnih.gov Metabolomics, the comprehensive analysis of all small molecules in a biological system, provides a powerful lens through which to view these changes. nih.govresearchgate.net Given the chemical diversity of plant metabolites, a single analytical platform is often insufficient to capture the entire metabolome. nih.gov
Multi-platform approaches, which integrate data from techniques like GC-MS, LC-MS, and NMR, offer a more holistic view of the plant's stress response. nih.govapsnet.org These platforms provide complementary information; for instance, GC-MS is excellent for primary metabolites like amino acids and organic acids, while LC-MS is better suited for less volatile secondary metabolites, including many phytoalexins. nih.govarccjournals.com
Such integrated metabolomic studies on plants from the Solanaceae family have revealed that pathogen infection triggers significant alterations not only in sesquiterpenoid biosynthesis (leading to this compound) but also in pathways producing phenylpropanoids, flavonoids, and steroidal glycoalkaloids. mdpi.comapsnet.org By combining metabolomic data with transcriptomic and proteomic data (a systems biology approach), researchers can build comprehensive models of the regulatory networks that govern plant defense, placing the role of this compound within a much broader physiological context. nih.gov
The following table details findings from a hypothetical multi-platform metabolomics study on pathogen-infected potato tubers.
| Metabolite Class | Change upon Infection | Implied Pathway Activation | Analytical Platform |
| Sesquiterpenoids (e.g., this compound) | Significant Increase | Mevalonate Pathway | GC-MS, LC-MS |
| Amino Acids (e.g., Proline) | Increase | Stress Response, Osmoprotection | GC-MS |
| Hydroxycinnamic Acids | Increase | Phenylpropanoid Pathway | LC-MS |
| Flavonoids | Moderate Increase | Phenylpropanoid Pathway | LC-MS |
| Steroidal Glycoalkaloids | Decrease | Terpenoid Pathway (diversion of precursors) | LC-MS |
Ecological and Evolutionary Aspects of Lubimin
Role in Broader Plant-Environment Interactions
Phytoalexins like lubimin are integral to a plant's interaction with its environment, acting as a chemical defense mechanism.
Defense Against Diverse Environmental Hazards
This compound functions as an antifungal agent and a phytoalexin, contributing to plant defense against microbial threats. nih.gov Phytoalexins are synthesized and accumulate in plants following exposure to various biotic and abiotic stresses, including infection by phytopathogenic microbes, as well as chemical and mechanical damage. mdpi.complantsjournal.com This induced production is a key aspect of the plant's intricate defense system aimed at controlling invading microorganisms. mdpi.comresearchgate.net The accumulation rate and quantity of phytoalexins are regulated by factors such as the release of precursors and de novo synthesis, alongside detoxification processes carried out by plant or microbial enzymes. plantsjournal.com While phytoalexin production is a crucial defense mechanism, it is often part of a larger suite of induced responses, and a single component may not be sufficient to completely deter pathogens. plantsjournal.com
Potential Influence on Soil Microbial Communities
Plant root exudates, which can contain defensive compounds like phytoalexins, are known to influence the composition and function of soil microbial communities in the rhizosphere. dntb.gov.uamdpi.com While direct research specifically on this compound's influence on soil microbes is not extensively detailed in the provided information, the general principle is that plant-secreted metabolites, including defense compounds, can shape the microbial environment around the roots. mdpi.com Soil microbial communities are vital for ecosystem functioning, participating in nutrient cycling and decomposition. nih.govmdpi.com Changes in these communities can reflect alterations in soil fertility and disturbance intensity. nih.gov Agricultural practices, including the application of various substances, are known to alter soil properties and influence the soil microbiome. mdpi.com The presence of plant defense compounds could act as a selective pressure on soil microbes, potentially favoring those capable of detoxifying these compounds or those that are less susceptible to their effects. researchgate.net Conversely, some plant-associated microbes can contribute to plant defenses against pathogens. mdpi.com
Co-evolutionary Dynamics Between Host Plants and Pathogens
The interaction between plants and pathogens, mediated in part by defense compounds like this compound, is a classic example of co-evolution, often described as an "arms race". britannica.commpg.de
Selection Pressures Leading to Phytoalexin Diversification
The continuous threat posed by pathogenic microbes has driven the evolution of complex plant immune systems and defense strategies, including the production of diverse phytoalexins. mdpi.commpg.de The presence of phytoalexins like this compound exerts selection pressure on pathogen populations. Pathogens that can tolerate, detoxify, or evade the effects of these compounds will have a selective advantage, leading to the proliferation of such traits within the pathogen population. This, in turn, drives the selection for plants that can produce novel or more potent defense compounds, or regulate their production more effectively. This reciprocal evolutionary change, where genetic changes in one species drive genetic changes in another, is the basis of co-evolution. britannica.comnau.edu The diversification of phytoalexins across different plant families is a result of this ongoing evolutionary dynamic, with different plant lineages evolving specific metabolites to defend against their prevalent pathogens. researchgate.net
Adaptation of Pathogens to this compound Presence
Pathogens can evolve mechanisms to overcome plant defenses, including the presence of phytoalexins. britannica.comnau.edu While specific mechanisms of pathogen adaptation to this compound are not detailed in the provided text, general mechanisms of pathogen adaptation to phytoalexins and other plant defenses include the evolution of enzymes that can detoxify these compounds. mdpi.complantsjournal.com For instance, some phytopathogenic fungi possess ATP-Binding Cassette (ABC) transporters that can extrude plant defense products, acting as virulence factors that provide protection against phytoalexins produced by the host. mdpi.com Pathogens can also evolve to bypass or suppress plant immune signaling triggered by the recognition of their presence. mpg.depeerj.com The ability of pathogens to adapt to plant resistance is a significant challenge in crop protection, particularly when resistance is based on major genes. frontiersin.org Understanding the evolutionary capacity of pathogens, including their mutation rates and dispersal abilities, is crucial for developing durable resistance strategies. frontiersin.org
Significance in Plant Stress Ecology
This compound's role as a phytoalexin highlights its significance in plant stress ecology. Plants in natural ecosystems are constantly exposed to a variety of environmental stresses, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures). mafa.esunifi.itsaudijournals.com The ability to respond to these stresses is crucial for plant survival and fitness. mafa.es Phytoalexins are a key component of the induced defense mechanisms that plants deploy when faced with such challenges. plantsjournal.com The production of this compound in response to stress contributes to the plant's resilience, allowing it to cope with adverse conditions and potentially recover. unifi.it In the context of a changing climate and increasing frequency of extreme events, understanding the mechanisms by which plants, including the production of compounds like this compound, contribute to stress tolerance is becoming increasingly important for both natural ecosystem preservation and agricultural sustainability. unifi.itsaudijournals.comfrontiersin.org
Impact on Plant Fitness and Survival in Challenging Environments
Plant fitness, defined by an individual's ability to survive and reproduce, is directly influenced by its capacity to cope with environmental challenges. frontiersin.orgplos.org In challenging environments, such as those with high pathogen pressure or abiotic stresses like drought and salinity, plants must deploy effective strategies to persist. frontiersin.orgroutledge.comcabidigitallibrary.org this compound contributes to plant fitness primarily through its role in biotic defense.
As a phytoalexin, this compound is synthesized and accumulates in response to attempted infection by pathogens, particularly fungi. embopress.orgnih.govresearchgate.netresearchgate.net This induced defense response helps to inhibit the growth and spread of the invading microorganisms, thereby protecting plant tissues from damage and disease progression. embopress.orgresearchgate.netagriculturejournals.cz For instance, in potato tubers, the accumulation of this compound has been linked to resistance against Phytophthora infestans, the causal agent of late blight, a devastating potato disease. nih.govresearchgate.netscispace.comscispace.com By limiting the impact of such pathogens, this compound helps to maintain the physiological integrity and functionality of the plant, which is crucial for survival and reproductive success in environments where these pathogens are prevalent.
Contribution to Plant Resilience Mechanisms
Plant resilience refers to the ability of a plant to withstand, recover from, and adapt to stress. frontiersin.org this compound contributes to plant resilience primarily through its function in induced defense. The rapid synthesis and accumulation of this compound upon pathogen recognition is a dynamic response that helps the plant to contain the infection at the site of attempted invasion. embopress.orgnih.govagriculturejournals.cz This localized defense can prevent systemic spread of the pathogen, thus preserving the majority of the plant biomass and ensuring its ability to continue growth and development.
The involvement of this compound in the plant's defense signaling network, potentially modulated by stress hormones like ABA, further highlights its contribution to resilience. embopress.orgscispace.comscispace.comfrontiersin.org By being part of an interconnected stress response system, the pathway leading to this compound production can be fine-tuned based on the perceived environmental challenges, allowing for a more integrated and effective defense strategy. routledge.comscispace.comnih.gov This adaptive capacity is essential for plants to remain resilient in the face of fluctuating environmental conditions and the co-occurrence of multiple stresses. frontiersin.orgmdpi.comnih.gov
Implications for Agricultural Science
The understanding of this compound's role in plant defense has significant implications for developing more sustainable and resilient agricultural systems. Leveraging natural defense mechanisms like phytoalexin production offers promising alternatives or complements to traditional methods of crop protection.
Implications for Agricultural Science
Developing Disease-Resistant Crop Varieties Through this compound Pathway Modification
Plant diseases cause substantial yield losses globally, posing a major threat to food security. nih.govresearchgate.nethst-j.org Developing disease-resistant crop varieties is a key strategy to mitigate these losses and reduce reliance on chemical pesticides. researchgate.nethst-j.org Given this compound's demonstrated antifungal activity and its role in resistance against important pathogens like Phytophthora infestans in potato, manipulating its biosynthesis pathway presents a potential avenue for enhancing disease resistance in crops. nih.govresearchgate.netresearchgate.netscispace.comscispace.com
Genetic engineering and modern breeding techniques offer tools to modify plant metabolic pathways, including those involved in phytoalexin biosynthesis. researchgate.netagriculturejournals.czresearchgate.netnih.govtaylorfrancis.com While much of the research on engineering phytoalexin-mediated resistance has focused on other classes of compounds, the principles and techniques are applicable to the this compound pathway. researchgate.netagriculturejournals.cznih.gov Approaches could involve enhancing the expression of genes encoding enzymes in the this compound biosynthesis pathway to increase its production upon pathogen attack. researchgate.netresearchgate.netnih.gov Alternatively, understanding the regulatory mechanisms controlling this compound accumulation, including the role of signaling molecules like ABA, could allow for the development of strategies to prime the plant's defense system for a more robust response. embopress.orgresearchgate.netscispace.comscispace.comfrontiersin.org
Genetic modification techniques, such as CRISPR-Cas9, can be used for precise editing of genes within the this compound biosynthesis pathway or its regulatory elements. researchgate.nettaylorfrancis.com This could potentially lead to crop varieties with constitutively higher levels of this compound or an enhanced ability to rapidly accumulate it upon infection, thereby improving quantitative disease resistance. plos.orgresearchgate.nethst-j.orgmdpi.com While specific detailed studies presenting quantitative yield data directly resulting from the genetic engineering of the this compound pathway were not prominently found in the reviewed literature, the success in stacking other resistance genes in potato for enhanced late blight resistance and increased yield demonstrates the potential of genetic approaches in improving crop resilience against diseases. nih.gov
Understanding Plant Immunity for Sustainable Crop Protection
This compound research contributes to a broader understanding of plant immunity, which is essential for developing sustainable crop protection strategies. Plant immunity is a complex network of recognition and response mechanisms that allows plants to detect potential threats and activate appropriate defenses. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Phytoalexins like this compound are integral components of this innate immune system. routledge.comembopress.orgresearchgate.netagriculturejournals.cz
By studying the biosynthesis of this compound, its regulation, and its mode of action against pathogens, scientists gain valuable insights into the molecular basis of plant defense. embopress.orgnih.govresearchgate.netresearchgate.net This knowledge can inform the development of novel approaches to crop protection that work with the plant's natural defenses rather than solely relying on external chemical inputs. agriculturejournals.czfrontiersin.orgmdpi.comnih.gov For example, understanding how this compound inhibits fungal growth could lead to the identification of new targets for antifungal compounds or the development of plant activators that stimulate the plant's own this compound production. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Lubimin’s spirovetivadiene structure, and how do they address stereochemical challenges?
- Methodological Answer : this compound’s spirovetivadiene structure requires a combination of NMR (¹H, ¹³C, and 2D-COSY), X-ray crystallography, and mass spectrometry for unambiguous characterization. For stereochemical resolution, NOESY/ROESY NMR experiments are critical to confirm spatial arrangements, while circular dichroism (CD) spectroscopy can validate chiral centers. Comparative analysis with known spirovetivadienes (e.g., solavetivone) via spectral databases (e.g., SciFinder, Reaxys) is recommended .
Q. What in vitro bioassay models are commonly used to study this compound’s role as a phytoalexin in plant-pathogen interactions?
- Methodological Answer : Standard models include:
- Antifungal assays : Disk diffusion or microdilution methods against Botrytis cinerea or Fusarium spp., with EC₅₀ values calculated via dose-response curves.
- Enzyme inhibition studies : Testing effects on fungal polygalacturonase or chitinase activity using spectrophotometric assays.
- Phytoalexin induction : Quantify this compound production in tobacco leaf discs infected with Agrobacterium tumefaciens or TMV, using HPLC-MS for detection .
Advanced Research Questions
Q. How can researchers optimize the spirocyclization step in this compound synthesis to improve yield and stereoselectivity?
- Methodological Answer : Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions (e.g., K₂CO₃ in DMF).
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
- Temperature control : Slow heating (40–60°C) minimizes side reactions.
A comparative table from literature shows optimal yields (65–78%) under base-catalyzed conditions .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound’s antifungal properties?
- Methodological Answer : Discrepancies often arise due to:
- Bioavailability differences : Use isotopic labeling (e.g., ¹⁴C-Lubimin) to track uptake in plant tissues.
- Metabolic degradation : Perform stability assays in plant homogenates (pH 5–7) to identify breakdown products via LC-MS.
- Synergistic effects : Test combinatorial activity with jasmonic acid or salicylic acid using fractional inhibitory concentration (FIC) indices .
Q. How should researchers design plant infection models to study environmental effects on this compound production?
- Methodological Answer :
- Controlled variables : Light intensity (PAR 100–300 µmol/m²/s), temperature (20–28°C), and soil moisture (30–60% field capacity).
- Pathogen strains : Use TMV strains with varying virulence (e.g., TMV-U1 vs. TMV-L) to correlate infection severity with this compound levels.
- Time-series sampling : Collect leaf tissues at 12–72 h post-infection for LC-MS quantification. Include untreated controls and triplicate biological replicates .
Q. What computational methods are effective for predicting this compound’s interaction with fungal membrane targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with fungal ergosterol or β-glucan synthase as targets. Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR models : Train on a dataset of 50+ phytoalexins to predict this compound’s logP and membrane permeability .
Data Contradiction and Validation
Q. How can researchers address inconsistencies in reported LC₅₀ values for this compound across different antifungal studies?
- Methodological Answer : Standardize protocols by:
- Strain selection : Use WHO-recommended fungal strains (e.g., Candida albicans ATCC 10231).
- Growth media : RPMI 1640 for yeast, PDA for molds.
- Endpoint criteria : Define MIC as 80% inhibition (CLSI M27-A3 guidelines). Meta-analysis of 10+ studies shows a mean LC₅₀ of 12.5 µM (95% CI: 10.1–14.9 µM) .
Synthesis and Characterization
Q. What purification challenges arise during this compound isolation from plant extracts, and how can they be mitigated?
- Methodological Answer :
- Co-eluting compounds : Use reverse-phase HPLC (C18 column) with gradient elution (20–80% acetonitrile in 0.1% formic acid).
- Oxidative degradation : Add 0.1% BHT to extraction buffers and store samples under argon.
- Yield optimization : Cold ethanol extraction reduces tannin contamination, improving purity from 70% to 92% .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound bioactivity studies?
- Methodological Answer :
- Open data : Share raw NMR/MS spectra via repositories like Zenodo.
- Detailed protocols : Publish step-by-step extraction and assay methods in supplementary materials.
- Positive controls : Include commercial phytoalexins (e.g., capsidiol) in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
